4-Aminochroman-5-carbonitrile
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Overview
Description
4-Aminochroman-5-carbonitrile is a heterocyclic compound that features a chroman ring system with an amino group at the 4-position and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminochroman-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chromanone oximes with reducing agents such as Raney-Nickel in the presence of hydrogen gas . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Aminochroman-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Nitro-chroman derivatives.
Reduction: Amino-chroman derivatives.
Substitution: Various substituted chroman derivatives depending on the substituent introduced.
Scientific Research Applications
4-Aminochroman-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Aminochroman-5-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminochroman-5-carbonitrile: Unique due to the presence of both amino and nitrile groups on the chroman ring.
4-Aminochroman-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Aminochroman-5-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-amino-3,4-dihydro-2H-chromene-5-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-2-1-3-9-10(7)8(12)4-5-13-9/h1-3,8H,4-5,12H2 |
InChI Key |
NEEBCQOMOSOMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C2C1N)C#N |
Origin of Product |
United States |
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